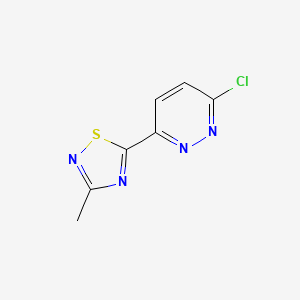









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.O=[S:10](Cl)Cl.Cl.[C:14](=[NH:17])([NH2:16])[CH3:15].[OH-].[Na+]>C(Cl)Cl.O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:8]2[S:10][N:16]=[C:14]([CH3:15])[N:17]=2)=[CH:6][CH:7]=1 |f:2.3,4.5,6.7|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=NC(=CC1)C
|
|
Name
|
|
|
Quantity
|
29 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=S(Cl)Cl
|
|
Name
|
|
|
Quantity
|
3.69 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(N)=N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
CH2Cl2 H2O
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl.O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
74 (± 1) °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for another 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The resulting mixture then was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was dried in vacuo for 30 min
|
|
Duration
|
30 min
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was then dissolved in CH2Cl2 (80 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with CH2Cl2 (200 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layer was dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified by column
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(N=N1)C1=NC(=NS1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |